

What Mps1 Mutations Cause Resistance to MPI-0479605?

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Compound Focus: MPI-0479605

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Research indicates that cancer cells can develop resistance to Mps1 inhibitors like **MPI-0479605** through specific point mutations in the kinase domain's catalytic domain [1]. These mutations are located in the adenosine triphosphate (ATP)-binding pocket and can prevent the stable binding of the inhibitor while largely retaining the kinase's wild-type catalytic activity [1].

The table below summarizes key resistance mutations identified for Mps1 inhibitors:

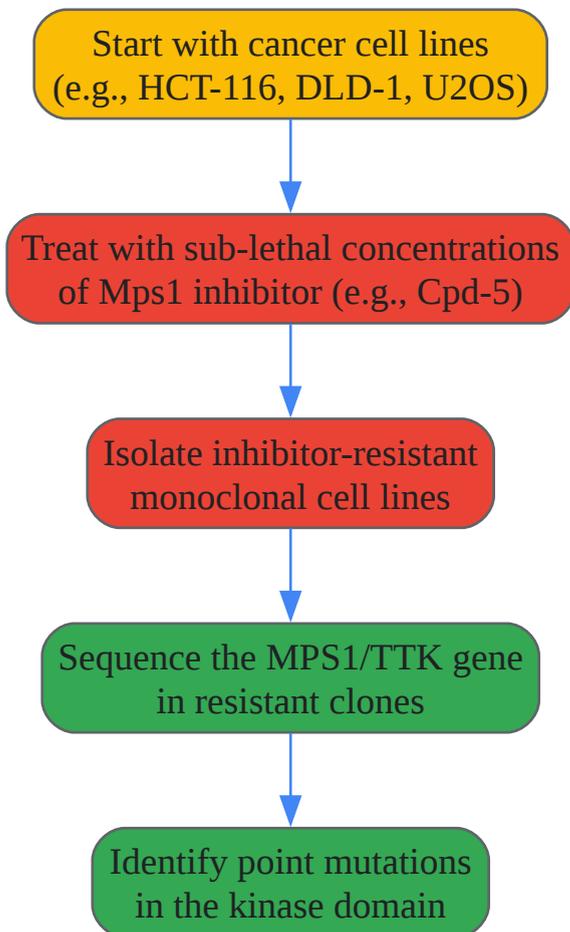
Mutation	Location in Kinase Domain	Impact on MPI-0479605	Notes on Cross-Resistance
C604Y	Kinase hinge region [2]	Confers resistance [1]	Also confers resistance to NMS-P715 and Cpd-5, but not to reversine [2] [3]
C604W	Kinase hinge region [2]	Confers resistance [1]	-
I153M	-	Confers resistance [1]	-
S611R	-	Confers resistance [1]	-

How Can Resistance Mutations Be Studied Experimentally?

A common methodology to investigate inhibitor resistance involves *in vitro* selection of resistant cell lines and subsequent genetic analysis [1].

Workflow for Selecting Resistant Cell Lines

The diagram below outlines a general experimental workflow for generating and studying inhibitor-resistant cell lines, based on the approach used in foundational studies [1].



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Key Experimental Protocols

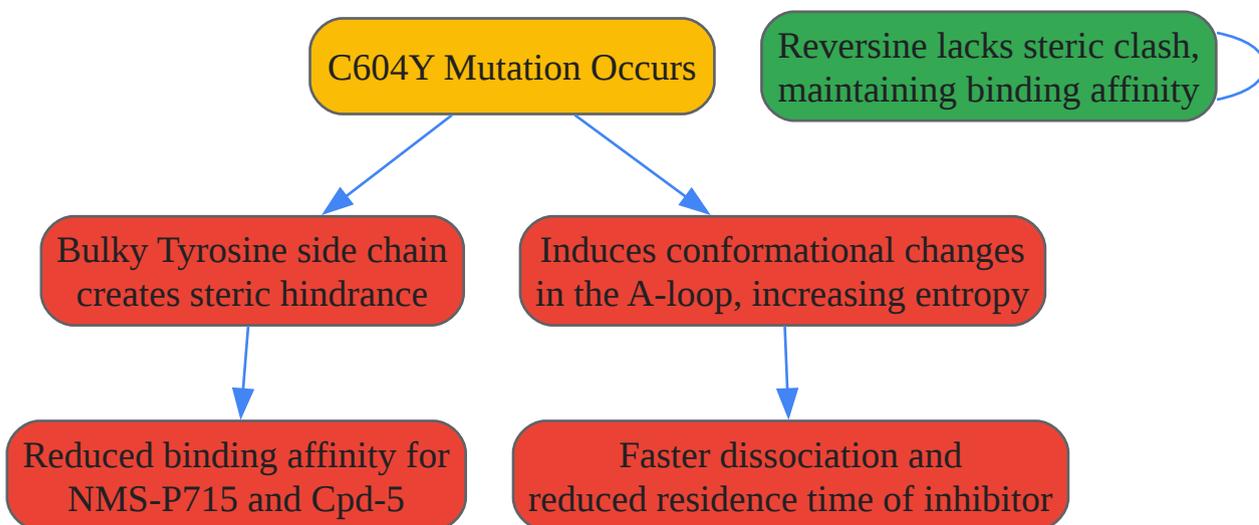
- **Cell Culture & Selection:** Use mismatch repair-deficient cancer cell lines (e.g., HCT-116, DLD-1) or chromosome instable lines (e.g., U2OS) for their hypermutagenic properties, which facilitate the emergence of resistant clones. Treat these cells with sublethal to lethal concentrations of the Mps1 inhibitor over a period of time to select for resistant populations [1].
- **Viability Assays:** Determine the half-maximal inhibitory concentration (GI50) of **MPI-0479605**. This is typically measured using cell viability assays like **CellTiter-Glo** after treating a panel of tumor cell lines for 3-7 days with varying concentrations of the inhibitor [4].
- **Biochemical Analysis:** Confirm the direct impact of mutations through **in vitro kinase assays**. These assays use recombinant Mps1 kinase domain and measure the incorporation of radioactivity from [γ -³³P]ATP into a substrate like myelin basic protein (MBP) in the presence of the inhibitor [4].

What Are the Molecular Mechanisms of Resistance?

The C604Y mutation, a well-characterized resistance mutation, acts through multiple mechanisms that reduce the drug's efficacy.

Structural and Energetic Mechanisms of C604Y

The following diagram illustrates how the C604Y mutation leads to resistance for specific inhibitors like NMS-P715 and Cpd-5, but not for reversine.



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- **Steric Hindrance:** The mutation replaces a smaller cysteine with a bulky tyrosine (C604Y) or tryptophan (C604W) in the kinase hinge region. This sterically clashes with chemical groups on specific inhibitors like NMS-P715 and Cpd-5, disrupting key protein-ligand interactions [2] [3].
- **Electrostatic and Entropic Changes:** The C604Y mutation can alter the electrostatic contributions to binding and induce conformational changes in the activation loop (A-loop), leading to an entropic penalty that further reduces binding affinity [2].
- **Reduced Residence Time:** Molecular dynamics simulations suggest that inhibitors like NMS-P715 and Cpd-5 dissociate more easily from the C604Y mutant than from the wild-type kinase, resulting in a shorter residence time, which is a key factor in resistance [2].

How Can We Overcome This Resistance?

- **Use Combination Therapies:** Using combinations of Mps1 inhibitors with different chemical scaffolds could prevent the emergence of resistant clones, as the identified mutations show limited cross-resistance across different inhibitors [1].
- **Develop Next-Generation Inhibitors:** The lack of cross-resistance to reversine suggests that the existing inhibitor scaffolds can be modified to evade resistance mutations. Structural biology and computational modeling can guide the design of inhibitors that can accommodate or target mutated residues [1] [2] [3].

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